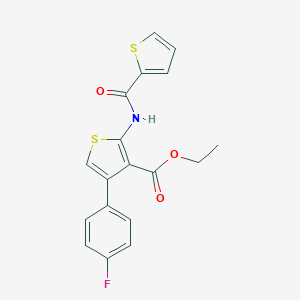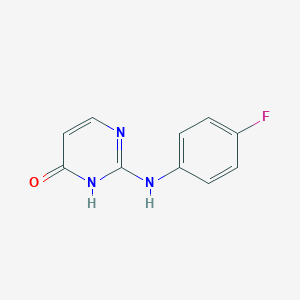
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile, also known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile acts as a potent agonist at both the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have antioxidant and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile is a potent and selective agonist at the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, its potency and potential for abuse also make it a controlled substance, which can limit its availability for research purposes.
Future Directions
There are many potential future directions for research on 2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile, including further investigation of its therapeutic potential in the treatment of pain, inflammation, and neurodegenerative disorders. It may also be useful in the development of new cancer therapies and as an analgesic in veterinary medicine. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile.
Synthesis Methods
The synthesis of 2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile involves several steps, starting with the reaction of 2,6-dicyanoaniline with 1-bromo-3-chloropropane to form 2-amino-4-(chloromethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile. This intermediate is then treated with sodium cyanide to replace the chloromethyl group with a cyanomethyl group, resulting in the final product.
Scientific Research Applications
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative disorders. It has also been investigated for its potential use in cancer therapy and as an analgesic in veterinary medicine.
properties
CAS RN |
649570-83-2 |
|---|---|
Molecular Formula |
C13H12N6 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H12N6/c14-4-3-9-10(7-15)12(17)18-13(11(9)8-16)19-5-1-2-6-19/h1-3,5-6H2,(H2,17,18) |
InChI Key |
QOIDVKYCLCYPMD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275077.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275081.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)

![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)
